

Comparative Cross-Reactivity Profiling of 3-Ethyl-1H-Pyrazol-5-Amine Derivatives

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Compound of Interest

Compound Name: 3-ethyl-1H-pyrazol-5-amine

Cat. No.: B167570

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the **3-ethyl-1H-pyrazol-5-amine** scaffold. The pyrazole core is a privileged structure in medicinal chemistry, forming the basis of numerous inhibitors targeting key signaling kinases.^{[1][2]} Understanding the selectivity of these compounds is crucial, as off-target effects can lead to unforeseen toxicities or polypharmacology. This document summarizes quantitative data on the inhibitory activities of various pyrazole derivatives, details common experimental protocols for cross-reactivity profiling, and visualizes relevant workflows and signaling pathways.

Data Presentation: Inhibitory Activity of Pyrazole Derivatives

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC₅₀) of various pyrazole-based compounds against a panel of protein kinases. This data, synthesized from published literature, illustrates the diverse selectivity profiles that can be achieved through modifications to the core pyrazole structure. Lower IC₅₀ values indicate higher potency.

Compound ID	Target Kinase	IC50 (nM)	Selectivity Profile	Reference
Compound 7a	CDK2	2.0	High	[1]
Compound 4	CDK2	3.82	High	[1]
CAN508	CDK2	0.35	Selective against CDK2	[1]
DC-K2in212	CDK2	0.295	17-fold selectivity over CDK1	[1]
Compound 44	RIPK1	<10	High kinome selectivity	[3][4]
Afuresertib	Akt1	0.08 (Ki)	Potent Akt inhibitor	[5]
Asciminib (ABL-001)	Bcr-Abl	0.5	Non-ATP competitive	[5]
AT7518	CDKs	-	Broad CDK inhibitor	[5]

Experimental Protocols

Comprehensive and robust experimental methods are essential for determining the selectivity of a kinase inhibitor. The following are two widely used techniques in drug discovery for this purpose.

Kinome Scanning

Kinome scanning provides a broad assessment of an inhibitor's selectivity by testing it against a large panel of kinases.

Methodology:

- **Compound Preparation:** The test compound (e.g., a **3-ethyl-1H-pyrazol-5-amine** derivative) is serially diluted to a range of concentrations.

- **Assay Plate Preparation:** A multi-well plate is prepared with each well containing a different purified kinase, a suitable substrate, and ATP.
- **Incubation:** The test compound is added to each well, and the plates are incubated to allow for the kinase reaction to occur.
- **Detection:** The kinase activity is measured. This is often done by quantifying the amount of phosphorylated substrate, typically using methods like fluorescence, luminescence, or radioactivity.
- **Data Analysis:** The kinase activity in the presence of the inhibitor is compared to a control (without the inhibitor). The IC50 value is then calculated for each kinase, representing the concentration of the inhibitor required to reduce the kinase's activity by 50%.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses the engagement of an inhibitor with its target protein within a cellular environment.^[1] The underlying principle is that a protein's thermal stability increases upon ligand binding.^[1]

Methodology:

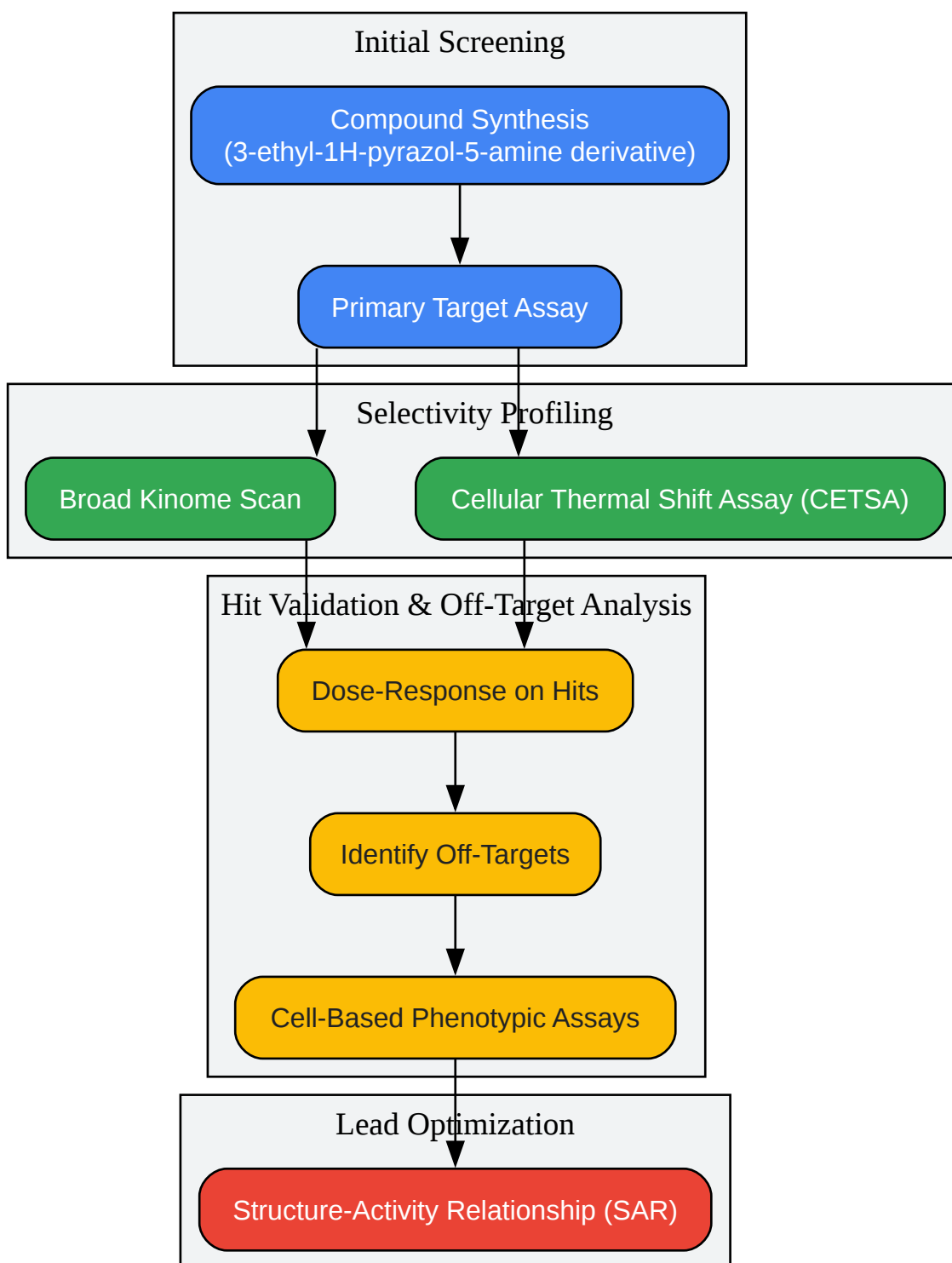
- **Cell Treatment:** Intact cells are treated with the pyrazole-based inhibitor or a vehicle control.^[1]
- **Heating:** The cell suspensions are heated across a range of temperatures. Proteins that are not bound to a ligand will denature and aggregate at lower temperatures than those that are ligand-bound.^[1]
- **Cell Lysis and Protein Separation:** The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the aggregated proteins by centrifugation.
- **Protein Detection:** The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
- **Data Analysis:** A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to higher temperatures in the presence of

the inhibitor indicates target engagement.

Visualizations

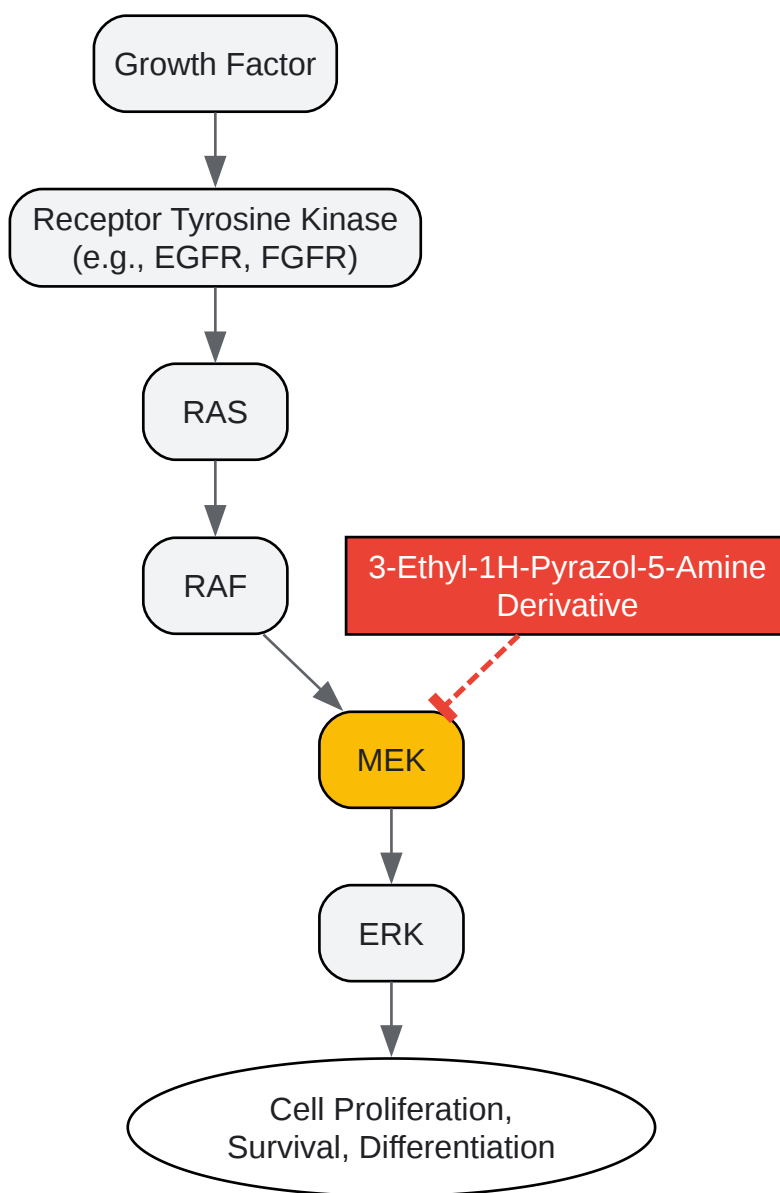
Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for cross-reactivity profiling and a hypothetical signaling pathway that could be modulated by a **3-ethyl-1H-pyrazol-5-amine** derivative.



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Caption: Workflow for Kinase Inhibitor Cross-Reactivity Profiling.



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Caption: Hypothetical Inhibition of the MAPK/ERK Signaling Pathway.

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